molecular formula C9H12BrNO B1614073 1-(3-Aminopropoxy)-4-bromobenzene CAS No. 933717-18-1

1-(3-Aminopropoxy)-4-bromobenzene

Cat. No.: B1614073
CAS No.: 933717-18-1
M. Wt: 230.1 g/mol
InChI Key: HSHILPPZSQVWTQ-UHFFFAOYSA-N
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Description

1-(3-Aminopropoxy)-4-bromobenzene is an organic compound that features a bromine atom and an aminopropoxy group attached to a benzene ring This compound is of interest in various fields of chemistry due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Aminopropoxy)-4-bromobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromophenol with 3-bromopropylamine. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropoxy)-4-bromobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The aminopropoxy group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or modify the aminopropoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of dehalogenated or reduced aminopropoxy derivatives.

Scientific Research Applications

1-(3-Aminopropoxy)-4-bromobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropoxy)-4-bromobenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its aminopropoxy group, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Aminopropoxy)-4-fluorobenzene: Similar structure but with a fluorine atom instead of bromine.

    1-(3-Aminopropoxy)-4-iodobenzene: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(3-Aminopropoxy)-4-bromobenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger halogen compared to chlorine and fluorine, which can influence the compound’s reactivity and interactions in chemical and biological systems. The bromine atom also makes the compound more suitable for certain types of substitution reactions and applications in materials science.

Properties

IUPAC Name

3-(4-bromophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHILPPZSQVWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640907
Record name 3-(4-Bromophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933717-18-1
Record name 3-(4-Bromophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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